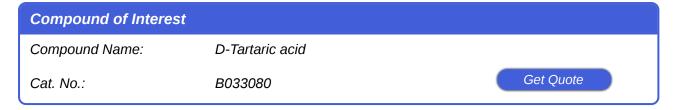


# An In-depth Technical Guide to D-Tartaric Acid (CAS 147-71-7)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

D-(-)-tartaric acid, with the CAS number 147-71-7, is the unnatural enantiomer of the naturally occurring L-(+)-tartaric acid.[1][2] It is a white, crystalline dicarboxylic acid that serves as an indispensable tool in the fields of organic chemistry and drug development.[1] Its unique stereochemistry makes it a valuable chiral resolving agent, a versatile starting material for the synthesis of complex chiral molecules, and a catalyst in asymmetric synthesis.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, applications, and key experimental protocols involving **D-tartaric acid**, tailored for professionals in research and pharmaceutical development.

## **Physicochemical and Spectroscopic Data**

The fundamental properties of **D-tartaric acid** are crucial for its application in experimental settings. The following tables summarize its key physicochemical and spectroscopic data.

## **Physicochemical Properties of D-Tartaric Acid**



Property	Value	References
Molecular Formula	C4H6O6	[5]
Molecular Weight	150.09 g/mol	[5][6]
Appearance	White crystalline powder	[1][7]
Melting Point	172-174 °C	[1][2][6]
Boiling Point	~191.59 °C (rough estimate)	[2]
Density	1.8 g/cm <sup>3</sup>	[2]
рКаı	2.93 - 3.0	[2][8]
pKa <sub>2</sub>	4.23 - 4.4	[2][8]
Specific Optical Rotation ([α]20/D)	-12° to -13.5° (c=10-20 in H₂O)	[2][6]
Water Solubility (20 °C)	1394 g/L	[2]
Solubility in Ethanol (25 °C)	152.39 g/L	[5]
Solubility in Methanol (25 °C)	241.92 g/L	[5]
Solubility in Isopropanol (25 °C)	77.16 g/L	[5]
InChI Key	FEWJPZIEWOKRBE- LWMBPPNESA-N	[6]

## **Spectroscopic Data Summary**

While detailed spectra are instrument- and condition-specific, the following provides a general overview of expected spectroscopic characteristics.



Technique	Data/Interpretation	References
<sup>1</sup> H NMR	Spectra will show signals for the methine protons and the hydroxyl and carboxylic acid protons. The exact shifts are solvent-dependent.	
<sup>13</sup> C NMR	Expected to show distinct signals for the carboxylic carbons and the hydroxylbearing methine carbons.	
Infrared (IR)	Characteristic peaks for O-H stretching (broad), C=O stretching of the carboxylic acid, and C-O stretching.	<del>-</del>
Mass Spectrometry	The molecular ion peak [M-H] <sup>-</sup> would be observed at m/z 149.009 in negative ion mode.	_

# Applications in Drug Development and Asymmetric Synthesis

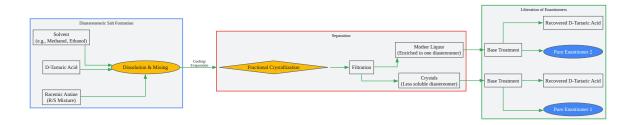
**D-tartaric acid**'s primary utility in the pharmaceutical industry stems from its chirality. It is extensively used as a chiral resolving agent and a chiral building block in the synthesis of enantiomerically pure drugs.

### **Chiral Resolution of Racemic Amines**

The most prominent application of **D-tartaric acid** is in the separation of racemic mixtures of amines through the formation of diastereomeric salts.[9] The differing solubilities of these salts allow for their separation by fractional crystallization.

The following diagram illustrates the typical workflow for the chiral resolution of a racemic amine using **D-tartaric acid**.





Click to download full resolution via product page

Figure 1: General workflow for the chiral resolution of a racemic amine.

## **D-Tartaric Acid as a Chiral Precursor in Synthesis**

**D-tartaric acid** is a valuable chiral pool starting material for the synthesis of various complex molecules. Its C2 symmetry and multiple functional groups allow for its conversion into a wide array of chiral building blocks.[3][4] A notable example is its use in the synthesis of intermediates for HIV protease inhibitors.[3]

The following diagram outlines a simplified synthetic pathway starting from **D-tartaric acid** to a key chiral intermediate.





Click to download full resolution via product page

**Figure 2:** Simplified synthetic pathway from **D-tartaric acid**.

# Detailed Experimental Protocol: Chiral Resolution of Racemic Amphetamine

This protocol is a representative example of the use of **D-tartaric acid** for chiral resolution.

Objective: To separate the dextrorotatory (d) and levorotatory (l) isomers of amphetamine from a racemic mixture using **D-tartaric acid**.

#### Materials:

- Racemic (dl)-amphetamine
- D-(-)-tartaric acid
- Methanol or 90% Ethanol
- 20% Sodium hydroxide solution
- Ether
- Standard laboratory glassware (beakers, flasks, funnel, etc.)
- Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
- · pH indicator paper or pH meter
- · Rotary evaporator (optional)

#### Procedure:

Salt Formation:



- Dissolve the racemic amphetamine in a suitable solvent such as methanol or 90% ethanol.
- In a separate flask, dissolve an equimolar amount of **D-tartaric acid** in the same solvent, warming gently if necessary to achieve complete dissolution.
- Combine the two solutions. The formation of diastereomeric salts, d-amphetamine-d-tartrate and l-amphetamine-d-tartrate, will occur.
- Fractional Crystallization:
  - Allow the combined solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. The I-amphetamine-d-tartrate is typically less soluble and will crystallize out first.[9]
  - Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
  - The mother liquor is now enriched in the more soluble d-amphetamine-d-tartrate.
- Isolation of I-Amphetamine:
  - Dissolve the collected crystals (I-amphetamine-d-tartrate) in water.
  - Make the solution alkaline by the dropwise addition of a 20% sodium hydroxide solution until the pH is basic. This will liberate the free l-amphetamine base.
  - Extract the aqueous solution multiple times with ether.
  - Combine the ether extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and carefully evaporate the ether to yield the I-amphetamine.
- Isolation of d-Amphetamine:
  - Take the mother liquor from the fractional crystallization step and concentrate it by evaporation.
  - Dissolve the residue in water and treat with 20% sodium hydroxide solution to liberate the d-amphetamine base.



- Extract with ether, dry, and evaporate the solvent as described for the I-isomer.
- Purity Assessment:
  - The optical purity of the separated enantiomers should be determined by measuring their specific rotation using a polarimeter and comparing the values to the literature values for the pure enantiomers.

## **Safety Information**

**D-tartaric acid** is generally considered to be of low toxicity, but appropriate safety precautions should always be taken when handling the chemical in a laboratory setting.



Hazard Category	GHS Classification and Precautionary Statements	References
Eye Irritation	H319: Causes serious eye irritation. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.	
Skin Irritation	H315: Causes skin irritation.	_
Respiratory Irritation	H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spr ay. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	
Incompatibilities	Incompatible with oxidizing agents, bases, and reducing agents.	[1][2][8]
Stability	Stable under recommended storage conditions. Light sensitive.	[2]

## Conclusion



D-(-)-tartaric acid (CAS 147-71-7) is a cornerstone chiral reagent for chemists in both academic and industrial research, particularly in the pharmaceutical sector. Its utility in the separation of enantiomers and as a chiral starting material for asymmetric synthesis is well-established. A thorough understanding of its physicochemical properties, coupled with detailed experimental protocols, enables researchers and drug development professionals to effectively harness its potential in the creation of enantiomerically pure and therapeutically effective molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. D-(-)-Tartaric Acid | 147-71-7 [chemicalbook.com]
- 2. D-Tartaric acid Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 5. scent.vn [scent.vn]
- 6. D- (-)-Tartaric acid ReagentPlus, 99 147-71-7 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to D-Tartaric Acid (CAS 147-71-7)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b033080#d-tartaric-acid-cas-number-147-71-7-information]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com